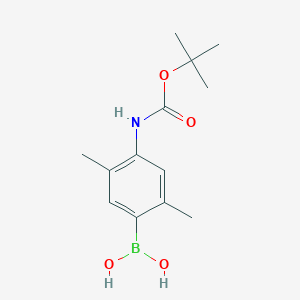

(4-BOC-Amino)-2,5-dimethylphenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-BOC-Amino)-2,5-dimethylphenylboronic acid is a boronic acid derivative that features a tert-butoxycarbonyl (BOC) protected amino group. This compound is of significant interest in organic synthesis, particularly in the field of medicinal chemistry, due to its utility in Suzuki-Miyaura cross-coupling reactions and its role as a building block for more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-BOC-Amino)-2,5-dimethylphenylboronic acid typically involves the protection of the amino group with a BOC group followed by the introduction of the boronic acid functionality. One common method involves the reaction of 2,5-dimethylphenylboronic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps in scaling up the production while maintaining the purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions

(4-BOC-Amino)-2,5-dimethylphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Deprotection: The BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in DCM.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, water).

Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM).

Major Products Formed

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Deprotection: Formation of the free amine derivative of the compound.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (4-BOC-Amino)-2,5-dimethylphenylboronic acid is used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine

In biology and medicine, this compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its ability to form stable boron-nitrogen bonds makes it useful in the design of enzyme inhibitors and receptor ligands .

Industry

In the industrial sector, this compound is used in the production of advanced materials and polymers. Its role in cross-coupling reactions allows for the creation of complex molecular architectures that are essential in material science .

Mecanismo De Acción

The mechanism of action of (4-BOC-Amino)-2,5-dimethylphenylboronic acid primarily involves its participation in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the biaryl product .

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: Lacks the BOC-protected amino group, making it less versatile in certain synthetic applications.

2,5-Dimethylphenylboronic Acid: Similar structure but without the BOC-protected amino group, limiting its use in peptide synthesis and other applications requiring amino protection.

Uniqueness

(4-BOC-Amino)-2,5-dimethylphenylboronic acid is unique due to the presence of the BOC-protected amino group, which allows for selective deprotection and further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in medicinal chemistry .

Actividad Biológica

(4-BOC-Amino)-2,5-dimethylphenylboronic acid is a boronic acid derivative notable for its tert-butoxycarbonyl (BOC) protected amino group. This compound serves as a crucial reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental for creating biaryl compounds used in pharmaceuticals and agrochemicals. Its unique structure allows for selective deprotection and further functionalization, making it a valuable intermediate in medicinal chemistry.

The biological activity of this compound primarily stems from its ability to form stable boron-nitrogen bonds. This characteristic is essential for the design of enzyme inhibitors and receptor ligands, which can modulate biological pathways effectively. The compound's stability in various environments, particularly its marginal stability in water, influences its efficacy and interaction with biological systems.

Applications in Drug Development

Research has highlighted the potential of boronic acids, including this compound, in developing therapeutic agents targeting various diseases. For instance, studies have shown that derivatives of boronic acids can inhibit proteasome activity and thus influence cellular processes related to cancer and neurodegenerative diseases .

Case Studies

- Enzyme Inhibition : A study investigating the inhibitory effects of boronic acid derivatives on proteasome activity demonstrated that this compound could effectively inhibit specific enzymes involved in cellular degradation pathways. This inhibition is crucial for developing treatments for diseases characterized by protein aggregation .

- Neuroprotective Properties : In another case study focusing on neuroprotection, compounds similar to this compound were shown to provide protection against neuronal cell death induced by endoplasmic reticulum stress. This finding suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Phenylboronic Acid | Lacks BOC-protected amino group | Less versatile in synthetic applications |

| 2,5-Dimethylphenylboronic Acid | Similar structure without BOC protection | Limited use in peptide synthesis |

| (4-Amino-2,5-dimethylphenyl)boronic Acid | Contains amino group without BOC protection | Potentially less stable and reactive than BOC derivative |

The presence of the BOC-protected amino group in this compound enhances its utility in synthesizing complex molecules and developing novel therapeutic agents.

Propiedades

IUPAC Name |

[2,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO4/c1-8-7-11(9(2)6-10(8)14(17)18)15-12(16)19-13(3,4)5/h6-7,17-18H,1-5H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTMEXWRJSQXPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1C)NC(=O)OC(C)(C)C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.